![molecular formula C14H10ClNO2S B11836210 Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)
Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate
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Overview
Description
Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a thienoquinoline core with a methyl ester group at the 6-position, a chlorine atom at the 4-position, and a methyl group at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thienoquinoline intermediates under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (Et3N) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: Similar in structure but lacks the thieno ring and chlorine substitution.
2-Chloro-6-methoxy-4-methyl-quinoline: Contains a methoxy group instead of a carboxylate ester.
Furoquinoline derivatives: Similar heterocyclic structure but with different ring systems
Uniqueness
Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate is unique due to its specific substitution pattern and the presence of both a thieno ring and a quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy as an anticancer agent.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₀ClN₁O₂S
- CAS Number : 1269468-17-8
- Molecular Weight : 273.75 g/mol
The thienoquinoline framework contributes to its biological activity by providing a platform for various substitutions that enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves a multi-step process including the preparation of precursor compounds followed by cyclization reactions. For example, one method involves the base-promoted conjugate addition of thienoquinoline derivatives with methyl mercaptoacetate, leading to the formation of the desired carboxylate ester through cyclization and subsequent reactions with arylboronic acids .
Cytotoxicity Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The cytotoxic effects were evaluated using the MTT assay and Real-Time Cell Analysis (RTCA) systems. The results indicated that this compound inhibits the growth of human breast cancer cell line MCF-7 in a dose-dependent manner.
Table 1: Cytotoxicity of this compound
Compound | Cell Line | LC50 (μg/mL) |
---|---|---|
This compound | MCF-7 | 0.167 |
Comparison Compound (Nocodazole) | MCF-7 | 0.171 |
Other Derivatives | MCF-7 | 0.094 - 0.169 |
The calculated LC50 values indicate that this compound has comparable cytotoxicity to nocodazole, a well-known anticancer drug. The presence of electron-donating groups in derivatives enhances their potency by increasing lipophilicity and basicity, which facilitates cellular uptake and interaction with biological targets.
The mechanism through which this compound exerts its cytotoxic effects appears to be multifaceted:
- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest at specific phases (G2/M), thereby inhibiting proliferation.
- Induction of Apoptosis : It is hypothesized that the compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Key Enzymes : The thienoquinoline structure may interact with various enzymes involved in cancer cell metabolism and proliferation.
Case Studies
Several studies have explored the anticancer properties of similar compounds within the thienoquinoline class:
- Study on Thieno[3,2-c]quinoline Derivatives : A series of derivatives were synthesized and tested for their cytotoxic activity against multiple human cancer cell lines, revealing promising results that support further development in drug design .
- Mechanistic Insights into Quinoline Derivatives : Research indicated that modifications to the quinoline scaffold can significantly influence biological activity, emphasizing the importance of structure-activity relationships in drug development .
Properties
Molecular Formula |
C14H10ClNO2S |
---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
methyl 4-chloro-2-methylthieno[3,2-c]quinoline-6-carboxylate |
InChI |
InChI=1S/C14H10ClNO2S/c1-7-6-10-12(19-7)8-4-3-5-9(14(17)18-2)11(8)16-13(10)15/h3-6H,1-2H3 |
InChI Key |
PVDNGUJABSSJFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C3=C(C(=CC=C3)C(=O)OC)N=C2Cl |
Origin of Product |
United States |
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